molecular formula C13H6Cl3FO B1324039 3-Fluoro-3',4,5'-trichlorobenzophenone CAS No. 951890-82-7

3-Fluoro-3',4,5'-trichlorobenzophenone

Cat. No.: B1324039
CAS No.: 951890-82-7
M. Wt: 303.5 g/mol
InChI Key: KGLUXRWBBBZBDF-UHFFFAOYSA-N
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Description

3-Fluoro-3’,4,5’-trichlorobenzophenone is a chemical compound belonging to the family of benzophenones. It is characterized by the presence of three chlorine atoms and one fluorine atom attached to the benzophenone structure. This compound is a white crystalline solid and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3’,4,5’-trichlorobenzophenone typically involves the reaction of 3,4,5-trichlorobenzoyl chloride with 3-fluorobenzene under Friedel-Crafts acylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out in an anhydrous solvent like dichloromethane. The reaction mixture is then quenched with water, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of 3-Fluoro-3’,4,5’-trichlorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3’,4,5’-trichlorobenzophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Amino or thiol derivatives of the benzophenone.

    Reduction: 3-Fluoro-3’,4,5’-trichlorobenzhydrol.

    Oxidation: 3-Fluoro-3’,4,5’-trichlorobenzoic acid.

Scientific Research Applications

3-Fluoro-3’,4,5’-trichlorobenzophenone is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound in the development of pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-3’,4,5’-trichlorobenzophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include inhibition of enzyme catalysis and disruption of protein-ligand interactions .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trichlorobenzophenone: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

    3-Fluoro-4,5’-dichlorobenzophenone: Has one less chlorine atom, affecting its chemical properties and reactivity.

    3-Fluoro-3’,4,5’-tribromobenzophenone: Contains bromine atoms instead of chlorine, leading to different reactivity and applications.

Uniqueness

3-Fluoro-3’,4,5’-trichlorobenzophenone is unique due to the presence of both fluorine and chlorine atoms, which impart distinct chemical properties. The combination of these halogens enhances its reactivity in substitution reactions and its potential as an intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

(4-chloro-3-fluorophenyl)-(3,5-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl3FO/c14-9-3-8(4-10(15)6-9)13(18)7-1-2-11(16)12(17)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLUXRWBBBZBDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=CC(=C2)Cl)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101209824
Record name (4-Chloro-3-fluorophenyl)(3,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101209824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951890-82-7
Record name (4-Chloro-3-fluorophenyl)(3,5-dichlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Chloro-3-fluorophenyl)(3,5-dichlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101209824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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